molecular formula C21H27N5O3 B606527 Cc-223 CAS No. 1228013-30-6

Cc-223

Katalognummer B606527
CAS-Nummer: 1228013-30-6
Molekulargewicht: 397.48
InChI-Schlüssel: UFKLYTOEMRFKAD-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CC-223 is a potent, selective, and orally bioavailable inhibitor of mTOR kinase . It demonstrates inhibition of mTORC1 (pS6RP and p4EBP1) and mTORC2 [pAKT (S473)] in cellular systems . It has shown growth inhibitory activity in hematologic and solid tumor cell lines .


Chemical Reactions Analysis

CC-223 is a potent inhibitor of mTOR kinase, with an IC50 value for mTOR kinase of 0.016 μmol/L. It is selective for mTOR kinase with >200-fold selectivity over the related PI3K-α (IC50 = 4.0 μmol/L) .


Physical And Chemical Properties Analysis

CC-223 has a molecular weight of 397.47 and a molecular formula of C21H27N5O3 . It is insoluble in water but soluble in DMSO and ethanol .

Wissenschaftliche Forschungsanwendungen

Treatment of Neuroendocrine Tumors

CC-223 has shown promise in the treatment of well-differentiated non-pancreatic neuroendocrine tumors (NETs). It works as a second-generation mammalian target of rapamycin (mTOR) inhibitor, targeting both mTORC1 and mTORC2 complexes, which may improve clinical efficacy . Patients with metastatic NETs who had failed previous systemic chemotherapy showed a disease control rate of 90% with CC-223 treatment .

Oncology Research

In oncology, CC-223’s ability to inhibit mTOR kinase has been leveraged to study its antiproliferative effects on various cancer cell lines. It has demonstrated growth inhibitory activity and apoptosis in hematologic cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Clinical Trials for Solid Tumors

CC-223 is being evaluated in clinical trials for its efficacy against advanced solid tumors. Its dual inhibition of mTORC1 and mTORC2 is hypothesized to provide therapeutic benefits over first-generation mTOR inhibitors, which only target mTORC1 .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of CC-223 has revealed insights into its metabolism and excretion. Studies have characterized the biotransformation of CC-223 and evaluated the effect of food on its pharmacokinetics, which is crucial for optimizing dosing regimens in clinical settings .

Mechanism of Action

CC-223’s mechanism of action involves the potent and selective inhibition of mTOR kinase, leading to the inhibition of both mTORC1 and mTORC2 signaling pathways. This results in more complete inhibition of mTOR pathway biomarkers and improved antiproliferative activity compared to rapamycin .

Side Effects and Safety Profile

The safety profile of CC-223 has been a focus of research due to its therapeutic potential. Common side effects include diarrhea, fatigue, and stomatitis. However, it has been noted for its manageable safety profile, making it a promising agent for further development .

Wirkmechanismus

CC-223 inhibits both mTORC1 and mTORC2 signaling, which are critical mediators of the PI3K–AKT pathway . This pathway is frequently mutated in many cancers, leading to hyperactivation of mTOR signaling .

Safety and Hazards

CC-223 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

CC-223 has shown promising results in preclinical and clinical trials . It has demonstrated antitumor activity and has been effective in controlling carcinoid symptoms . The manageable safety profile, high disease control rate, and durable response make CC-223 a promising agent for further development .

Eigenschaften

IUPAC Name

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLYTOEMRFKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc-223

CAS RN

1228013-30-6
Record name Onatasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ONATASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of CC-223?

A1: CC-223 is a potent, selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, ]

Q2: How does CC-223 interact with mTOR?

A2: CC-223 binds to the ATP-binding site of the mTOR kinase, inhibiting its activity. [] This binding prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2. [, ]

Q3: What are the downstream effects of CC-223's inhibition of mTOR?

A3: CC-223's inhibition of mTOR leads to a decrease in the phosphorylation of key downstream targets, including pS6RP, p4EBP1 (mTORC1 substrates), and pAKT (S473, an mTORC2 substrate). [, ] This ultimately leads to a decrease in tumor cell proliferation and the induction of apoptosis. [, ]

Q4: How does CC-223 differ from rapamycin analogs in its mechanism of action?

A4: While rapamycin analogs are allosteric inhibitors that primarily target mTORC1, CC-223 directly targets the mTOR kinase, inhibiting both mTORC1 and mTORC2. [, ] This dual inhibition results in a more complete blockade of the mTOR pathway and potentially overcomes resistance mechanisms associated with mTORC2 activation. [, ]

Q5: What is the molecular formula and weight of CC-223?

A5: Unfortunately, the provided abstracts do not disclose the molecular formula and weight of CC-223. This information is likely available in full research articles or patents related to the compound.

Q6: Is there any spectroscopic data available for CC-223?

A6: The provided abstracts do not contain any spectroscopic data for CC-223.

Q7: How does the structure of CC-223 contribute to its potency and selectivity for mTOR kinase?

A7: A series of 4,6- or 1,7-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones were optimized for in vivo efficacy, leading to the identification of CC-223. [] The specific structural features responsible for CC-223's potency and selectivity are not described in detail in the abstracts but are likely outlined in full research publications.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of CC-223?

A8: CC-223 is orally bioavailable and is extensively metabolized. [, ] In humans, the major route of elimination is through urine (57.6%), with the primary circulating metabolite being M1. [] M1 and its metabolites account for >66% of the human dose. [] Feces represent the major excretion route in rats (67%) and dogs (70%). []

Q9: Are there any known drug-drug interactions with CC-223?

A9: CC-223 is metabolized by CYP3A and CYP2C9. [] Co-administration with ketoconazole, a strong CYP3A4 inhibitor, increased the exposure of CC-223 and its primary metabolite M1 by 60-70% in healthy volunteers. [] This suggests that dosage adjustments may be necessary when CC-223 is used in conjunction with strong CYP3A4 inhibitors.

Q10: What is the relationship between CC-223 exposure and its pharmacodynamic effects?

A10: In preclinical studies, CC-223 showed dose-dependent inhibition of mTOR pathway biomarkers (pS6RP, pAKT) in tumor-bearing mice. [, , ] This inhibition correlated with plasma exposure of the drug. []

Q11: Have any studies investigated the impact of CC-223 on cardiac repolarization?

A11: Yes, a Phase 1 study incorporated electrocardiogram (ECG) analysis to assess CC-223's effect on cardiac repolarization. [] The study found no clinically significant effects of CC-223 on QTcF interval or other ECG parameters, suggesting a favorable cardiac safety profile. []

Q12: What types of cancer cell lines have shown sensitivity to CC-223 in vitro?

A12: CC-223 has demonstrated growth inhibitory activity in a variety of hematologic and solid tumor cell lines, including prostate cancer, [, ] multiple myeloma, [, , ] non-Hodgkin lymphoma, [] hepatocellular carcinoma, [, ] breast cancer, [, ] glioblastoma, [, , ] and non-small cell lung cancer. []

Q13: Has CC-223 shown efficacy in in vivo models of cancer?

A13: Yes, CC-223 demonstrated dose-dependent tumor growth inhibition in several xenograft models, including prostate cancer, [] multiple myeloma, [] hepatocellular carcinoma, [] and glioblastoma. []

Q14: Have any clinical trials been conducted with CC-223?

A14: Yes, multiple Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CC-223 in patients with advanced solid tumors and hematologic malignancies. [, , , , , , , ]

Q15: Are there known mechanisms of resistance to CC-223?

A15: While specific resistance mechanisms haven't been fully elucidated, some studies suggest a potential association between IRF4 expression and resistance to CC-223 in hematologic cancer cell lines. [] Conversely, activation of the mTOR pathway seems to be associated with sensitivity to the drug. []

Q16: What is the safety profile of CC-223 based on preclinical and clinical data?

A16: Preclinical studies and Phase 1 trials have reported a manageable safety profile for CC-223, with most adverse events being typical of drugs targeting the mTOR pathway. [, , , , , , , ] Commonly reported adverse events include fatigue, hyperglycemia, rash, anorexia, nausea, vomiting, and diarrhea. [, , ]

Q17: Are there any potential long-term effects of CC-223 that are currently unknown?

A17: The long-term effects of CC-223 are still under investigation in ongoing clinical trials.

Q18: Have there been any studies investigating the use of biomarkers to predict CC-223 efficacy or monitor treatment response?

A18: Yes, CC-223's pharmacodynamic effects on mTOR pathway biomarkers (pS6RP, pAKT, p4EBP1) have been extensively studied in preclinical and clinical settings. [, , , , , , ] These biomarkers are used to assess target engagement and potentially guide dose optimization. [, ]

Q19: What are the potential future directions for CC-223 research and development?

A19: Future research with CC-223 may focus on:

  • Optimizing combination therapies with other anticancer agents, such as Bruton tyrosine kinase (BTK) inhibitors, [] 5-Azacitidine, [] or Erlotinib, [, ] to enhance efficacy and overcome resistance.
  • Evaluating the potential of CC-223 in specific patient populations, such as those with tumors harboring mutations in genes like PIK3CA, PTEN, BRAF, or CTNNB1. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.